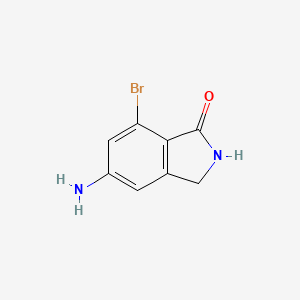
Ethyl 4-amino-3-nitropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-3-nitropicolinate is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of an ethyl ester group, an amino group at the 4-position, and a nitro group at the 3-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3-nitropicolinate typically involves the nitration of ethyl 4-aminopicolinate. The process begins with the preparation of ethyl 4-aminopicolinate, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-amino-3-nitropicolinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Ethyl 4,3-diaminopicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound derivatives with oxidized amino groups.
Applications De Recherche Scientifique
Ethyl 4-amino-3-nitropicolinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-3-nitropicolinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-3-nitropicolinate can be compared with other nitropyridine derivatives:
Ethyl 4-amino-2-nitropicolinate: Similar structure but with the nitro group at the 2-position.
Ethyl 4-amino-5-nitropicolinate: Similar structure but with the nitro group at the 5-position.
Ethyl 4-amino-3,5-dinitropicolinate: Contains two nitro groups at the 3 and 5 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9N3O4 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
ethyl 4-amino-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)6-7(11(13)14)5(9)3-4-10-6/h3-4H,2H2,1H3,(H2,9,10) |
Clé InChI |
GHHNCHKRAVYGNA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CC(=C1[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)







![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)


